



Creating an In Vivo Mouse Model of NLRP3 Inflammasome Activation

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Compound of Interest		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing an in vivo mouse model of NLRP3 inflammasome activation using the agonist Adenosine Triphosphate (ATP). This model is a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases and for the preclinical evaluation of novel therapeutic agents targeting this pathway.

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. [1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1 β (IL-1 β) and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

Activation of the NLRP3 inflammasome is a two-step process.[1] The first step, known as priming, involves the upregulation of NLRP3 and pro-IL-1 β expression, often initiated by signals from Toll-like receptors (TLRs). The second step is the activation signal, which triggers the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This



assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms.

This document outlines the protocol for inducing NLRP3 inflammasome activation in mice using ATP, a well-established DAMP that acts as a potent NLRP3 agonist. The model described herein is based on the induction of peritonitis, a localized inflammatory response in the peritoneal cavity, which allows for straightforward sample collection and analysis of inflammatory markers.

Signaling Pathway of NLRP3 Inflammasome Activation

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Protocols Materials and Reagents

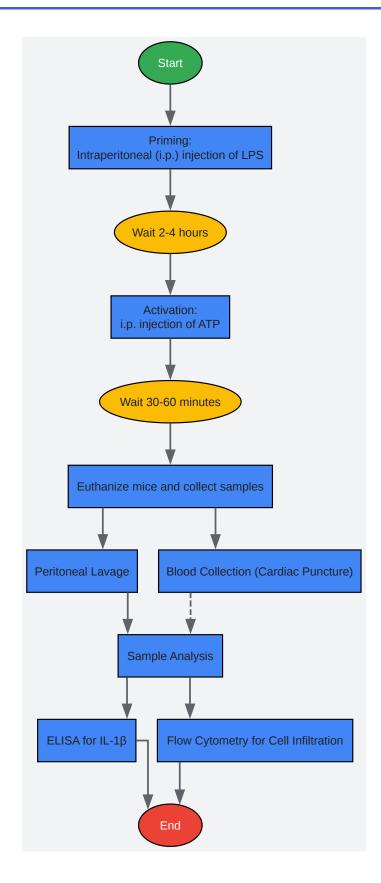
- 8-12 week old C57BL/6 mice
- Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
- Adenosine 5'-triphosphate (ATP) disodium salt hydrate (Sigma-Aldrich)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Isoflurane for anesthesia
- ELISA kits for mouse IL-1β (e.g., R&D Systems, eBioscience)
- Flow cytometry antibodies:
 - Anti-mouse Ly-6G (Gr-1) for neutrophils (e.g., BioLegend)
 - Anti-mouse F4/80 for macrophages (e.g., BioLegend)
 - Anti-mouse CD11b (e.g., BioLegend)



- FACS buffer (PBS with 2% fetal bovine serum)
- Red Blood Cell Lysis Buffer
- Sterile syringes and needles (27-30G)

Experimental Workflow





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Caption: General experimental workflow for the in vivo model.



Detailed Methodologies

- 1. Preparation of Reagents
- LPS Solution: Dissolve LPS in sterile PBS to a final concentration of 1 mg/mL.
- ATP Solution: Prepare a fresh solution of ATP in sterile PBS at a concentration of 300 mM immediately before use. Ensure the pH is adjusted to ~7.2-7.4.
- 2. In Vivo Model of ATP-Induced Peritonitis
- Priming (Signal 1): Inject mice intraperitoneally (i.p.) with LPS at a dose of 20 mg/kg body weight. The injection volume should be approximately 200 μL.
- Incubation: Allow a priming period of 2-4 hours.
- Activation (Signal 2): Inject the mice i.p. with the freshly prepared ATP solution at a dose of 30 mM in a volume of 200 μL.
- Incubation: Wait for 30-60 minutes after ATP injection.
- Euthanasia and Sample Collection: Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- 3. Peritoneal Lavage
- Make a small midline incision in the abdominal skin to expose the peritoneal wall.
- Carefully inject 5 mL of cold, sterile PBS into the peritoneal cavity using a 27G needle.
- Gently massage the abdomen for 30 seconds to dislodge cells.
- Aspirate the peritoneal fluid using a syringe with a 22G needle.
- Keep the collected peritoneal lavage fluid (PLF) on ice.
- 4. Sample Processing and Analysis
- Cytokine Measurement (ELISA):



- Centrifuge a small aliquot of the PLF at 400 x g for 5 minutes at 4°C to pellet the cells.
- Collect the supernatant and store it at -80°C until analysis.
- \circ Measure the concentration of IL-1 β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Immune Cell Infiltration (Flow Cytometry):
 - Centrifuge the remaining PLF at 400 x g for 5 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in 1 mL of Red Blood Cell Lysis
 Buffer. Incubate for 5 minutes at room temperature.
 - Add 9 mL of FACS buffer and centrifuge at 400 x g for 5 minutes.
 - Resuspend the cell pellet in FACS buffer and count the cells.
 - Stain the cells with fluorescently conjugated antibodies against neutrophil and macrophage markers (e.g., Ly-6G, F4/80, CD11b).
 - Analyze the stained cells using a flow cytometer to quantify the number and percentage of neutrophils and macrophages. Neutrophils can be identified as CD11b+Ly6G+ cells.

Data Presentation

The following tables summarize representative quantitative data from in vivo mouse models of NLRP3-agonist induced peritonitis. These values can serve as a reference for expected outcomes.

Table 1: Peritoneal IL-1β Levels



Agonist	Priming (Signal 1)	Agonist Dose	Time Post- Agonist	IL-1β (pg/mL) in Peritoneal Lavage
ATP	LPS (20 mg/kg)	30 mM	30 min	~1500 - 3000
MSU	None	1 mg/mouse	6 hours	~500 - 1500
MSU	LPS (20 mg/kg)	0.5 mg/mouse	6 hours	~2000 - 4000

Table 2: Peritoneal Neutrophil Infiltration

Agonist	Priming (Signal 1)	Agonist Dose	Time Post- Agonist	Neutrophil Count (x 10^6 cells/peritoneu m)
ATP	LPS (20 mg/kg)	30 mM	30 min	~5 - 10
MSU	None	1 mg/mouse	6 hours	~8 - 15
MSU	LPS (20 mg/kg)	0.5 mg/mouse	6 hours	~15 - 25

Conclusion

The ATP-induced mouse model of peritonitis is a robust and reproducible method for studying NLRP3 inflammasome activation in vivo. This model allows for the quantitative assessment of key inflammatory readouts, including cytokine production and immune cell recruitment. The detailed protocols and expected data ranges provided in these application notes will aid researchers in successfully implementing this model for their studies in inflammation and drug discovery.

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